1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid is an organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
The synthesis of 1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[2.1.1]hexane derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding ketones or carboxylic acids and reduction reactions to yield alcohols or amines.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc-protected amino group reacts with carboxylic acids to form amide bonds.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized derivatives suitable for further synthetic applications .
Scientific Research Applications
1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s rigid bicyclic structure makes it useful in the design of novel polymers and materials with unique mechanical properties.
Biological Studies: It is used in the development of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The bicyclic structure provides rigidity and spatial orientation, influencing the compound’s binding affinity and specificity towards its targets . Pathways involved may include enzyme inhibition, receptor modulation, and interaction with nucleic acids .
Comparison with Similar Compounds
1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds, such as:
3-[(tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar Boc-protected amino group but features a different bicyclic core, leading to variations in reactivity and applications.
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid:
The uniqueness of this compound lies in its specific bicyclic framework and the presence of the Boc-protected amino group, which together provide a versatile platform for synthetic modifications and applications.
Properties
CAS No. |
2763780-79-4 |
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Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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